Bis[(hexylcarbamothioyl)sulfanyl]nickel
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
N-hexylcarbamodithioate;nickel(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H15NS2.Ni/c2*1-2-3-4-5-6-8-7(9)10;/h2*2-6H2,1H3,(H2,8,9,10);/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRHSOBUMITUAIY-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=S)[S-].CCCCCCNC(=S)[S-].[Ni+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2NiS4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Bis Hexylcarbamothioyl Sulfanyl Nickel
Precursor Synthesis and Ligand Functionalization
The initial and critical phase in the synthesis of Bis[(hexylcarbamothioyl)sulfanyl]nickel involves the preparation and purification of the hexylcarbamothioyl ligand. This ligand is a derivative of dithiocarbamic acid.
Synthesis of Hexylcarbamothioyl Ligand Derivatives
The synthesis of dithiocarbamate (B8719985) ligands is a well-established process that typically involves the reaction of a primary or secondary amine with carbon disulfide in a basic medium. nih.govwikipedia.org For the hexylcarbamothioyl ligand, the precursor is the primary amine, hexylamine. The general method is often a "one-pot synthesis" where the reactants are combined in a single reaction vessel. nih.govcore.ac.uk
The reaction proceeds by the nucleophilic attack of the hexylamine on the carbon atom of carbon disulfide. A base, such as sodium hydroxide or potassium hydroxide, is used to deprotonate the resulting dithiocarbamic acid, forming a stable salt, typically sodium or potassium hexylcarbamothioylsulfanide. nih.govorientjchem.org This salt serves as the ligand precursor for the subsequent coordination reaction with nickel(II). The reaction is generally performed at a low temperature, often in an ice bath, to control the exothermic reaction and prevent the decomposition of the dithiocarbamate product. orientjchem.orgtandfonline.com
Table 1: Reactants for Hexylcarbamothioyl Ligand Synthesis
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Amine Source | Hexylamine | C₆H₁₃NH₂ |
| Carbon Source | Carbon Disulfide | CS₂ |
| Base | Sodium Hydroxide | NaOH |
| Ligand Product | Sodium hexylcarbamothioylsulfanide | C₇H₁₄NNaS₂ |
The order of addition of reagents generally does not affect the final product, provided the stoichiometry is correct. nih.gov Common approaches include adding the amine to a solution of the base followed by the addition of carbon disulfide, or adding the base to the amine before introducing carbon disulfide. nih.gov
Purification and Spectroscopic Verification of Ligand Precursors
After the synthesis, the resulting dithiocarbamate salt precipitate is purified. Purification is typically achieved by filtering the solid product and washing it with a suitable solvent, such as diethyl ether, to remove any unreacted starting materials or byproducts. tandfonline.com Since monoalkyl dithiocarbamate salts can be unstable, careful handling during purification is necessary. baselius.ac.in
Spectroscopic techniques are essential for verifying the structure and purity of the synthesized ligand precursor. The primary methods used are Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy. tandfonline.comsysrevpharm.org
FTIR Spectroscopy : The infrared spectrum of the dithiocarbamate ligand will show characteristic absorption bands. A key band is the "thioureide" band (νC–N), which appears in the region of 1450-1512 cm⁻¹. tandfonline.comajchem-b.com This band has a partial double bond character due to resonance, making its frequency higher than a typical C-N single bond. Another important band is the C–S stretching vibration (νC–S), which typically appears as a single strong band around 920-1023 cm⁻¹, indicating a symmetric bidentate coordination mode of the two sulfur atoms. tandfonline.comijsir.com
NMR Spectroscopy : Both ¹H and ¹³C NMR are used for structural confirmation. In ¹³C NMR, the most significant signal is that of the carbon atom in the NCS₂ group, which is highly deshielded and appears at a characteristic downfield shift, often around 212 ppm. nih.gov ¹H NMR spectroscopy would confirm the presence of the hexyl group protons with their expected chemical shifts and splitting patterns.
Table 2: Typical Spectroscopic Data for Dithiocarbamate Ligand Verification
| Spectroscopic Technique | Key Feature | Typical Range/Value | Reference |
|---|---|---|---|
| FTIR | Thioureide (νC–N) stretch | 1450 - 1512 cm⁻¹ | tandfonline.comajchem-b.com |
| FTIR | (νC–S) stretch | 920 - 1023 cm⁻¹ | tandfonline.comijsir.com |
| ¹³C NMR | NCS₂ Carbon Signal | ~212 ppm | nih.gov |
Coordination Synthesis Strategies for Nickel(II) Complexes
Once the hexylcarbamothioyl ligand has been synthesized and verified, the next step is the coordination reaction with a nickel(II) salt to form the target complex, this compound.
Direct Reaction Approaches with Nickel Salts
The most common and straightforward method for synthesizing nickel(II) dithiocarbamate complexes is through a direct precipitation or salt metathesis reaction. wikipedia.orgscispace.com This approach involves mixing an aqueous or alcoholic solution of the dithiocarbamate ligand salt with a solution of a nickel(II) salt, such as nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or nickel(II) nitrate. orientjchem.orgscispace.comnasa.gov
Upon mixing the two solutions, the this compound complex precipitates immediately as a solid due to its general insolubility in aqueous media. scispace.com The reaction is typically performed with a 2:1 molar ratio of the dithiocarbamate ligand to the nickel(II) salt to ensure the complete complexation of the nickel ions. wisdomlib.org The resulting solid product is then collected by filtration, washed with water to remove soluble byproducts like sodium chloride, and dried. nasa.gov
Table 3: Reactants for Direct Synthesis of this compound
| Role | Compound Name | Chemical Formula |
|---|---|---|
| Ligand Source | Sodium hexylcarbamothioylsulfanide | C₇H₁₄NNaS₂ |
| Nickel Source | Nickel(II) chloride hexahydrate | NiCl₂·6H₂O |
| Product | This compound | C₁₄H₂₈N₂NiS₄ |
| Byproduct | Sodium chloride | NaCl |
The dithiocarbamate ligand acts as a bidentate chelating agent, coordinating to the nickel(II) ion through its two sulfur atoms. baselius.ac.innih.gov This results in the formation of a stable chelate ring. For Ni(II) ions, dithiocarbamate complexes typically adopt a square planar geometry. baselius.ac.intandfonline.com
Template-Assisted Synthesis Methods
Template-assisted synthesis utilizes a metal ion as a template to organize reacting molecules and facilitate the formation of a specific complex, often a macrocycle, that would be difficult to form otherwise. researchgate.netnih.gov In a template reaction, the metal ion holds the reactive components in a specific orientation, promoting the desired cyclization or condensation reaction around the central metal ion. researchgate.net
While template synthesis is a powerful tool for creating complex structures like macrocyclic nickel(II) complexes, researchgate.netpnrjournal.com it is not the standard or necessary method for synthesizing simple, non-macrocyclic complexes like this compound. The direct reaction approach described previously is highly efficient and sufficient for this type of compound. The strong chelating nature of the dithiocarbamate ligand and the insolubility of the resulting nickel complex drive the reaction to completion without the need for a template effect. nih.gov
Reaction Condition Optimization for High Yield and Purity
To maximize the yield and ensure the high purity of this compound, several reaction parameters must be carefully controlled and optimized.
Key parameters include:
Stoichiometry : A 2:1 molar ratio of the dithiocarbamate ligand to the nickel(II) salt is crucial. Using a slight excess of the ligand can help to ensure that all of the nickel(II) ions are complexed, driving the reaction to completion.
Temperature : The initial synthesis of the dithiocarbamate ligand is typically conducted at low temperatures (0-5 °C) to minimize decomposition. orientjchem.org The subsequent precipitation reaction with the nickel salt is often carried out at room temperature. Controlling the temperature can also influence the particle size and morphology of the resulting precipitate. rsc.org
pH : The pH of the reaction medium is critical, particularly for the synthesis of the dithiocarbamate ligand, which requires a basic environment to form the stable salt. nih.gov
Solvent : The choice of solvent (e.g., water, ethanol, methanol, or mixtures) can affect the solubility of the reactants and the precipitation of the final product. orientjchem.orgscispace.com
Purification : For high-purity applications, the crude product can be further purified by recrystallization. This involves dissolving the complex in a suitable organic solvent, such as chloroform, filtering out any insoluble impurities, and then recovering the purified product by evaporating the solvent or adding a non-solvent to induce precipitation. nasa.gov
Table 4: Key Parameters for Optimizing Synthesis
| Parameter | Typical Condition/Consideration | Impact on Synthesis |
|---|---|---|
| Stoichiometry (Ligand:Metal) | 2:1 molar ratio | Ensures complete complexation of Ni(II) ions, maximizing yield. |
| Temperature | 0-5 °C for ligand synthesis; Room temperature for precipitation | Controls reaction rate and prevents decomposition of the ligand. orientjchem.org |
| pH | Basic medium for ligand synthesis | Essential for the formation and stability of the dithiocarbamate salt. nih.gov |
| Solvent | Water, Ethanol, Methanol | Affects reactant solubility and product precipitation efficiency. scispace.com |
| Purification Method | Recrystallization from a solvent like chloroform | Removes impurities to yield a high-purity final complex. nasa.gov |
By carefully controlling these conditions, this compound can be synthesized with high yield and purity, suitable for further study and application.
Mechanistic Pathways of Compound Formation
The formation of this compound proceeds through a well-understood, two-step mechanistic pathway involving the initial formation of the dithiocarbamate ligand followed by its coordination to the nickel(II) metal center.
Step 1: Nucleophilic Attack and Formation of the Dithiocarbamate Anion
The first step of the mechanism is the formation of the N-hexyldithiocarbamate anion. This occurs via the nucleophilic attack of the lone pair of electrons on the nitrogen atom of hexylamine on the electrophilic carbon atom of carbon disulfide. mdpi.com It is important to note that the amine itself, rather than a deprotonated amide, acts as the nucleophile in this reaction.
The reaction between a primary amine like hexylamine and carbon disulfide in the absence of a strong base leads to the formation of a zwitterionic intermediate, which is in equilibrium with the dithiocarbamic acid. However, in the presence of a base such as sodium hydroxide, the acidic proton of the dithiocarbamic acid is abstracted, resulting in the formation of the sodium N-hexyldithiocarbamate salt. This salt is stable and readily soluble in the reaction medium, making the dithiocarbamate anion available for coordination.
The key mechanistic steps are:
Nucleophilic attack: The nitrogen atom of hexylamine attacks the carbon atom of carbon disulfide.
Proton transfer: A proton is transferred from the nitrogen to one of the sulfur atoms, forming N-hexyldithiocarbamic acid.
Deprotonation: The base (e.g., OH⁻) removes the acidic proton from the dithiocarbamic acid to form the N-hexyldithiocarbamate anion.
Step 2: Coordination to the Nickel(II) Ion
The second step involves the coordination of two N-hexyldithiocarbamate anions to a nickel(II) ion. The dithiocarbamate ligand acts as a bidentate chelating agent, binding to the nickel(II) center through both sulfur atoms. orientjchem.org This chelation results in the formation of a stable, four-membered ring.
The kinetics of the reaction between nickel(II) ions and dithiocarbamate ions in solution have been studied and are consistent with a dissociative interchange (Id) mechanism. baselius.ac.in In this mechanism, the rate-determining step is the dissociation of a solvent molecule from the solvated nickel(II) ion, creating a vacant coordination site for the incoming dithiocarbamate ligand. The dithiocarbamate anion then rapidly coordinates to the nickel(II) ion. The formation of the bis-chelated complex occurs in a stepwise manner, with the second ligand coordinating after the first. The strong chelate effect of the dithiocarbamate ligand drives the reaction towards the formation of the stable square planar this compound complex.
[Ni(H₂O)₆]²⁺ + 2 [CH₃(CH₂)₅NHCS₂]⁻ → Ni[S₂CNH(CH₂)₅CH₃]₂ + 6 H₂O
The resulting complex typically adopts a square planar geometry around the nickel(II) center, which is characteristic of many Ni(II) dithiocarbamate complexes.
Theoretical Investigations into the Electronic Structure and Reactivity of Bis Hexylcarbamothioyl Sulfanyl Nickel
Quantum Chemical Methodologies for Nickel-Sulfur Systems
The theoretical examination of nickel-sulfur systems, such as bis[(hexylcarbamothioyl)sulfanyl]nickel, leverages a range of quantum chemical methodologies to predict their structure and reactivity. These computational approaches are essential for understanding the intricate electronic effects within the molecule.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Electronic Structures
Density Functional Theory (DFT) is a primary computational tool for investigating the ground state geometries and electronic properties of nickel dithiocarbamate (B8719985) complexes. DFT calculations have been shown to be in close agreement with experimental results from X-ray crystallography for similar compounds. acs.org These calculations are instrumental in optimizing the molecular structure and understanding the electronic distribution within the complex.
For analogous bis(dithiocarbamato)nickel(II) complexes, DFT studies typically reveal a distorted square planar coordination geometry around the Ni(II) center. researchgate.netresearchgate.net The theoretical structural geometries and electronic properties calculated through DFT provide a foundational understanding of the molecule's stability and reactivity. researchgate.net
Ab Initio Calculations for High-Accuracy Electronic Structure
While DFT is widely used, ab initio calculations offer a pathway to higher accuracy in determining the electronic structure of molecules. These methods, which are based on first principles of quantum mechanics without empirical parameters, can provide a more detailed picture of electron correlation effects. However, the computational cost of high-level ab initio methods often limits their application to smaller systems. For complex systems like this compound, a common approach is to use DFT for geometry optimization followed by more accurate ab initio single-point energy calculations. There is a notable lack of specific ab initio studies on this compound in the available literature, with most computational research on nickel-dithiocarbamate systems relying on DFT.
Analysis of Frontier Molecular Orbitals (FMOs)
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. In bis(dithiocarbamato)nickel(II) complexes, the HOMO and LUMO are typically centered on the NiS4 core.
The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a significant indicator of a molecule's chemical stability and reactivity. For similar nickel(II) dithiocarbamate complexes, the calculated HOMO-LUMO energy gaps from DFT studies are in the range of 1.76 to 2.72 eV. acs.orgresearchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity.
| Complex | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|
| (N-(pyrrol-2-ylmethyl)-N-isopropyldithiocarbamato-S,S′)(thiocyanato-N)(triphenylphosphine)nickel(II) | 2.7167 | acs.org |
| (N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S′)(thiocyanato-N)(triphenylphosphine)nickel(II) | 2.6936 | researchgate.net |
| [Ni(N-(4-(dimethylamino)benzyl)-N-propyldithiocarbamate)(NCS)(PPh3)] | 1.7614 | researchgate.net |
| [Ni(N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate)2] | 2.0137 | researchgate.net |
| [Ni(N-butyl-N-(4-(dimethylamino)benzyl)dithiocarbamate)(NCS)(PPh3)] | 1.772 | researchgate.net |
Insights into Metal-Ligand Covalency and Bonding Characteristics
The nature of the bonding between the nickel center and the sulfur atoms of the dithiocarbamate ligand is of significant interest. First-principles calculations on various nickel sulfides indicate that the Ni-S bonds are strongly covalent. aip.org This covalent character arises from the interaction between the nickel 3d orbitals and the sulfur 3p orbitals. nih.govacs.org
DFT studies on nickel dithiocarbamate complexes have been used to compare calculated and experimental structural parameters. The good agreement between these values supports the accuracy of the computational models. scispace.com Analysis of the thioureide (C-N) bond within the dithiocarbamate ligand often shows partial double bond character, which is supported by molecular electrostatic potential analysis. acs.orgresearchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Ni-S1 | 2.2102 | researchgate.net |
| Ni-S2 | 2.2216 | researchgate.net |
| S1-C1 | 1.719 | researchgate.net |
| S2-C1 | 1.717 | researchgate.net |
| C1-N1 | 1.308 | researchgate.net |
| S1-Ni-S2 | 78.28 | researchgate.net |
| S1-C1-S2 | 109.02 | researchgate.net |
Computational Modeling of Reaction Pathways and Energy Profiles
Computational modeling, particularly using DFT, has been effectively employed to investigate the reaction mechanisms of nickel dithiocarbamate complexes. A notable area of study is the thermal decomposition of these complexes to form nickel sulfide (B99878) nanoparticles.
A combined experimental and theoretical study on the solvothermal decomposition of a nickel dithiocarbamate complex in the presence of n-hexylamine (a compound structurally similar to the ligand in this compound) has provided detailed mechanistic insights. acs.orgcardiff.ac.ukkcl.ac.ukuu.nl DFT modeling revealed that the decomposition process involves several key steps:
Amide-Exchange: The process begins with an amide-exchange reaction, where the primary amine (n-hexylamine) performs a nucleophilic attack on the backbone carbon of the dithiocarbamate ligand. acs.orgcardiff.ac.ukkcl.ac.uk
Proton Migration: This is followed by a proton migration from the nitrogen atom to a sulfur atom, leading to the formation of a dithiocarbimate intermediate. acs.orgresearchgate.netcardiff.ac.ukkcl.ac.uk
Isothiocyanate Elimination: The dithiocarbimate then eliminates isothiocyanate (RNCS), resulting in the formation of dimeric nickel thiolate complexes. acs.orgresearchgate.netcardiff.ac.ukkcl.ac.uk
Aggregation: These nickel thiolate intermediates serve as building blocks that aggregate to form the final nickel sulfide nanoparticles. acs.orgkcl.ac.uk
This theoretical modeling of the reaction pathway highlights the active role of the amine in the decomposition process and explains how variations in the alkyl substituent on the dithiocarbamate ligand can influence the final nickel sulfide product. researchgate.net
Coordination Chemistry and Ligand Field Aspects of Bis Hexylcarbamothioyl Sulfanyl Nickel
Geometric Isomerism and Stereochemical Considerations
The stereochemistry of Bis[(hexylcarbamothioyl)sulfanyl]nickel is predominantly characterized by a square planar coordination geometry. nih.govresearchgate.net In this arrangement, the nickel(II) ion is centrally located and bonded to the four sulfur atoms from the two bidentate dithiocarbamate (B8719985) ligands. scispace.com Crystal structure analyses of analogous nickel(II) bis(dithiocarbamate) complexes confirm that the Ni(II) atom is typically situated in a square-planar environment formed by the four sulfur atoms. nih.govscispace.com Often, the Ni(II) atom lies on a crystallographic center of inversion, which mandates a trans-configuration of the chelating ligands. nih.govnih.gov
For a square planar complex of the type M(L-L)₂, where L-L is a symmetric bidentate ligand like N-hexyldithiocarbamate, geometric isomerism (cis-trans) is generally not observed. The trans arrangement is sterically favorable and electronically stable, leading to a single, well-defined isomer. While tetrahedral geometry is a possibility for four-coordinate complexes, the strong ligand field provided by the dithiocarbamate ligands, combined with the d⁸ electron configuration of Ni(II), strongly favors the square planar arrangement. scispace.comacademicjournals.org This preference is a direct consequence of the significant electronic stabilization afforded by the square planar geometry, which results in a diamagnetic, low-spin complex. scispace.com Some crystal structures show slight distortions from ideal square planar geometry due to factors like the restrictive bite angle of the dithiocarbamate ligand or packing forces in the crystal lattice. nih.govresearchgate.net
Influence of Ligand Substitution on Coordination Environment
The coordination environment of nickel(II) dithiocarbamate complexes is sensitive to substitutions on the nitrogen atom of the ligand. Altering the hexyl group in this compound to other alkyl or aryl substituents can induce significant steric and electronic changes.
Steric Effects: Increasing the steric bulk of the alkyl groups (e.g., replacing hexyl with more branched groups like isopropyl or isobutyl) can cause distortions in the square planar geometry. griffith.edu.auflinders.edu.au While the square planar configuration is generally maintained, significant steric hindrance can lead to a greater deviation from planarity. mdpi.com In some cases, very bulky substituents might favor a tetrahedral geometry to minimize ligand-ligand repulsion, although this is less common for Ni(II).
Electronic Effects: The electronic nature of the substituent on the nitrogen atom influences the electron-donating ability of the dithiocarbamate ligand. griffith.edu.au Aliphatic hydrocarbon substituents affect the ligand-field strength at the sulfur atoms primarily through intraligand interactions (such as S···H-C interactions) rather than through the π-bonding network of the S₂CN moiety. griffith.edu.auiaea.org An increase in the bulk of the substituent can lead to an increase in these intraligand interactions, thereby subtly modifying the ligand field strength. griffith.edu.auiaea.org Furthermore, the introduction of other coordinating groups or changes in reaction conditions can lead to the formation of heteroleptic complexes or adducts, which alters the coordination number and geometry from square planar to octahedral or square pyramidal. scispace.comnih.gov
Interactive Table: Comparison of Structural Parameters in Ni(S₂CNR₂)₂ Complexes Below is an interactive table that allows for the sorting of data based on different parameters.
| Substituent (R) | Geometry | Ni-S Bond Length (Å) | S-Ni-S Angle (°) (Bite Angle) | Reference |
| N-butyl-N-ethyl | Square Planar | ~2.20 | ~79 | nih.gov |
| Di-isobutyl | Approx. Square Planar | ~2.201 | ~78 | flinders.edu.au |
| Di-isopropyl | Square Planar | - | - | griffith.edu.au |
| N-octyl | Square Planar | ~2.174 | ~85.9 | nih.gov |
Relationship Between Electronic Structure and Coordination Mode
The preference for a square planar coordination mode in this compound is directly linked to the electronic structure of the central nickel(II) ion, which has a d⁸ electron configuration. libretexts.org Ligand field theory provides a clear explanation for this preference.
In a square planar field , the d-orbitals split into four distinct energy levels. The dₓ₂-y₂ orbital, which points directly at the ligands, is significantly destabilized and becomes the highest in energy. The remaining four d-orbitals (dxy, dxz, dyz, dz²) are at lower energies. For a d⁸ ion like Ni(II), the eight electrons can occupy the four lower-energy orbitals, forming a stable, low-spin (spin-paired) configuration. This arrangement leaves the high-energy dₓ₂-y₂ orbital empty and results in a diamagnetic complex.
In contrast, a hypothetical tetrahedral field would result in a different splitting pattern. The d-orbitals split into two sets: a lower-energy 'e' set (dx²-y² and dz²) and a higher-energy 't₂' set (dxy, dxz, and dyz). The energy splitting (Δt) in a tetrahedral field is significantly smaller than in an octahedral or square planar field (Δt ≈ 4/9 Δo). csbsju.edu For a d⁸ ion in this weaker field, the electrons would populate the orbitals according to Hund's rule, resulting in a high-spin configuration (e⁴t₂⁴) with two unpaired electrons, making the complex paramagnetic.
The dithiocarbamate ligand is considered a strong-field ligand, capable of inducing the large energy splitting required for the square planar geometry. libretexts.org Therefore, the bidentate chelating coordination of two N-hexyldithiocarbamate ligands creates a strong ligand field that stabilizes the square planar, low-spin electronic structure for the Ni(II) ion.
Ligand Field Stabilization Energy Calculations and Spectroscopic Correlations
The energetic preference for the square planar geometry can be quantified using Ligand Field Stabilization Energy (LFSE). wikieducator.org LFSE represents the net energy decrease of the d-electrons due to the splitting of d-orbitals in a ligand field, compared to a hypothetical spherical field.
For a d⁸ metal ion, the LFSE for the two common four-coordinate geometries are:
Tetrahedral (high-spin): LFSE = [-0.6 x 4 + 0.4 x 4] Δt = -0.8 Δt. Since Δt ≈ 4/9 Δo, this is equivalent to -0.36 Δo .
Square Planar (low-spin): The calculation is more complex due to multiple energy levels, but the total stabilization is significantly larger, approximately -2.45 Δo . youtube.com
The substantially more negative LFSE for the square planar configuration provides a strong thermodynamic driving force for its formation over the tetrahedral alternative for d⁸ complexes with strong-field ligands. libretexts.orgyoutube.com
This electronic structure is directly probed by UV-Visible spectroscopy. libretexts.org The electronic spectra of square planar Ni(II) dithiocarbamate complexes exhibit characteristic absorption bands. researchgate.net These bands typically include:
Intraligand Charge Transfer (ILCT): Intense bands in the UV region (usually 270–331 nm), corresponding to π → π* transitions within the dithiocarbamate ligand's NCS₂ chromophore. researchgate.net
Ligand-to-Metal Charge Transfer (LMCT): Strong absorptions, often seen between 325-475 nm, arising from the transfer of electron density from the sulfur donor atoms to the empty d-orbitals of the nickel ion. researchgate.net
d-d Transitions: Weaker bands in the visible region of the spectrum that correspond to the promotion of electrons between the filled and empty d-orbitals of the nickel center. These transitions are directly related to the energy splittings predicted by ligand field theory and are characteristic of the square planar geometry. academicjournals.org
Interactive Table: Spectroscopic Data for Ni(II) Dithiocarbamate Complexes This interactive table presents typical absorption bands observed in the UV-Vis spectra of these compounds.
| Transition Type | Wavelength Range (nm) | Description |
| Intraligand (π → π*) | 270 - 331 | High-intensity bands from electronic transitions within the ligand. |
| LMCT (S → Ni) | 325 - 475 | High-intensity bands from electron transfer from ligand to metal. |
| d-d Transitions | 450 - 650 | Lower-intensity bands corresponding to transitions between d-orbitals. |
The correlation between the large calculated LFSE and the observed electronic spectra provides robust evidence for the stable, square planar coordination environment in this compound. researchgate.netrsc.org
Redox Chemistry and Electrochemistry of Bis Hexylcarbamothioyl Sulfanyl Nickel
Electrochemical Characterization
The redox properties of bis[(hexylcarbamothioyl)sulfanyl]nickel are primarily investigated using electrochemical techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV). These methods allow for the probing of the electron transfer processes occurring at an electrode surface.
Cyclic voltammetry of nickel dithiocarbamate (B8719985) complexes typically reveals multiple redox events corresponding to both oxidation and reduction of the nickel center. For instance, a cyclic voltammogram of a related nickel dithiocarbamate complex, bis(N-(pyrrol-2-ylmethyl)-N-butyldithiocarbamato-S,S')nickel(II), shows a reduction peak at -0.8416 V, which is attributed to the Ni(II)/Ni(I) couple, indicating a one-electron addition. malayajournal.org The precise potentials and characteristics of these peaks for this compound are influenced by the nature of the solvent, the supporting electrolyte, and the scan rate used in the experiment.
Identification of Redox Potentials and Electron Transfer Mechanisms
The redox chemistry of nickel dithiocarbamates is multifaceted, often involving both metal-centered and ligand-centered electron transfers. The complexes can undergo oxidation to Ni(III) and Ni(IV) states and reduction to the Ni(I) state.
The oxidation of Ni(II) dithiocarbamates can be a complex process. In some cases, it proceeds through a two-electron transfer, leading directly to a Ni(IV) species. auburn.edu However, the mechanism is often more intricate, following an ECE (Electron transfer-Chemical reaction-Electron transfer) pathway. In this mechanism, an initial one-electron oxidation to a Ni(III) species is followed by a chemical step, such as a structural rearrangement or ligand exchange, and then a second one-electron oxidation to the Ni(IV) state.
The reduction of Ni(II) dithiocarbamates also exhibits complex mechanisms. Studies on a series of nickel(II) dithiocarbamates have shown that the reduction can proceed via an ECE mechanism, where the initial electron transfer is followed by a chemical dissociation to produce a nickel species that is more easily reduced.
The specific redox potentials for this compound are influenced by the electron-donating nature of the hexyl groups. Generally, increasing the electron-donating ability of the alkyl substituents on the dithiocarbamate ligand makes the complex easier to oxidize (shifts the oxidation potential to less positive values) and harder to reduce (shifts the reduction potential to more negative values). While precise values for the hexyl derivative are not documented in the provided search results, a general trend can be inferred from related compounds.
Below is an interactive data table summarizing typical redox potential ranges for nickel bis(dialkyldithiocarbamate) complexes, which can be used to estimate the expected values for the hexyl derivative.
| Redox Couple | Typical Potential Range (V vs. Ag/AgCl) | Notes |
| Ni(IV)/Ni(III) | --- | Often part of a multi-electron process |
| Ni(III)/Ni(II) | +0.5 to +1.0 | Can be a single one-electron step or part of an ECE mechanism |
| Ni(II)/Ni(I) | -0.8 to -1.5 | Generally a one-electron reduction |
Note: The exact potentials for this compound will depend on experimental conditions. The hexyl groups are expected to shift these potentials slightly compared to shorter-chain alkyl derivatives due to their inductive effects.
Formation and Stability of Oxidized/Reduced Species
The oxidation of square-planar Ni(II) dithiocarbamates, such as this compound, leads to the formation of Ni(III) and Ni(IV) species. The Ni(III) intermediates, with a d7 electron configuration, can be either stable enough to be observed spectroscopically or transient species in a multi-step oxidation. The stability of these oxidized species is highly dependent on the solvent and the presence of other coordinating ligands.
The final oxidized product is often a tris(dithiocarbamato)nickel(IV) cation, [Ni(S₂CNR₂)₃]⁺. auburn.edu This transformation involves a change in the coordination geometry from square-planar in the Ni(II) complex to octahedral in the Ni(IV) complex, accompanied by the transfer of a dithiocarbamate ligand from another Ni(II) complex.
The one-electron reduction of the Ni(II) complex generates a Ni(I) species, [Ni(S₂CNR₂)₂]⁻. The stability of this reduced species can vary, and in some cases, it may undergo further reactions.
Correlation between Electronic Structure and Redox Behavior
The redox behavior of this compound is intrinsically linked to its electronic structure. The hexyl groups attached to the nitrogen atoms of the dithiocarbamate ligands are electron-donating. This inductive effect increases the electron density on the sulfur donor atoms and, consequently, on the nickel center.
An increase in electron density on the nickel atom makes it easier to remove an electron (oxidation) and more difficult to add an electron (reduction). Therefore, it is expected that the oxidation potential of this compound will be slightly lower (less positive) and its reduction potential will be slightly more negative compared to analogues with less electron-donating alkyl groups (e.g., methyl or ethyl).
The geometry of the complex also plays a crucial role. The square-planar geometry of the Ni(II) complex is relatively stable. Upon oxidation, the complex may undergo a significant structural rearrangement to an octahedral geometry for the Ni(IV) species, as seen in the formation of [Ni(dtc)₃]⁺. auburn.edu This structural change is a key factor in the multi-electron transfer processes observed in these systems. The energy barrier associated with this geometric change influences the kinetics and thermodynamics of the electron transfer.
Based on a comprehensive review of available scientific literature, there is currently no published research detailing the catalytic activity of the specific chemical compound This compound .
Extensive searches for data pertaining to its role in various catalytic processes, as outlined in the requested article structure, did not yield any specific findings. The areas for which no information could be located include:
Homogeneous Catalysis: No studies were found that explore the use of this compound in C-X bond functionalization (such as C-C, C-H, C-N, or C-O bond formation/cleavage), hydrogenation and dehydrogenation catalysis, or oxidation and reduction catalysis.
Reaction Mechanism and Catalytic Cycle: Consequently, there is no available research on the kinetic investigations or the detection and characterization of intermediates that would elucidate the reaction mechanism of this specific compound in any catalytic cycle.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information focusing solely on the catalytic properties of this compound. The compound has not been documented in the accessible scientific literature as a catalyst for the specified reactions.
Catalytic Activity and Reaction Mechanism Elucidation
Reaction Mechanism Studies and Catalytic Cycle Postulation
Computational Catalysis for Mechanistic Validation
Computational catalysis, particularly through methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate mechanisms of catalytic reactions involving transition metal complexes. While specific DFT studies on Bis[(hexylcarbamothioyl)sulfanyl]nickel are not extensively documented in publicly available literature, the broader class of nickel(II) dithiocarbamate (B8719985) complexes has been the subject of computational investigations, providing a framework for understanding its potential catalytic pathways.
DFT calculations allow for the theoretical modeling of reaction intermediates and transition states, offering insights into the thermodynamics and kinetics of a proposed catalytic cycle. For nickel dithiocarbamate complexes, these studies can help in understanding ligand exchange processes, oxidative addition, reductive elimination, and the energetics of substrate binding. For instance, DFT studies on related Ni(II) complexes have been used to analyze the electronic structure and geometry of the catalyst, which are crucial determinants of its reactivity. tandfonline.comnih.gov
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key parameter obtained from DFT calculations that helps in assessing the chemical reactivity and stability of the complex. tandfonline.comnih.gov A smaller HOMO-LUMO gap generally implies higher reactivity. Molecular electrostatic potential analysis can further reveal the regions of the complex that are susceptible to electrophilic or nucleophilic attack, guiding the prediction of how substrates will interact with the nickel center. tandfonline.com
By simulating the entire catalytic cycle, computational models can validate experimentally proposed mechanisms or even suggest alternative, more favorable pathways. This can include the step-by-step formation of intermediates and the calculation of activation barriers for each elementary step. Such computational validation is crucial for the rational design of more efficient catalysts based on the this compound scaffold.
Table 1: Representative Computational Data for Nickel(II) Dithiocarbamate Analogs
| Complex | Method | Key Findings | Reference |
| [Ni(S₂CNH(n-Pr))₂] | DFT | Analysis of electronic structure and square planar geometry. | tandfonline.com |
| [Ni(L)₂] (L = pyrrole based dithiocarbamate) | DFT/TD-DFT | Agreement with crystallographic results, HOMO-LUMO gap calculation. | tandfonline.com |
| Ni(II) Schiff base complexes | DFT | Optimized molecular structure, HOMO-LUMO energy gap, and intermolecular interactions. | nih.govresearchgate.net |
| Ni(phenanthroline) complexes | DFT | Correlation between theoretical and experimental geometric parameters, analysis of charge density in HOMO and LUMO. | researchgate.net |
Role of Ligand Structure in Modulating Catalytic Performance
The structure of the ligand framework plays a pivotal role in dictating the catalytic performance of a metal complex. In this compound, the hexylcarbamothioyl ligand provides a specific electronic and steric environment around the nickel center, which in turn influences its catalytic activity, selectivity, and stability.
The electronic properties of the dithiocarbamate ligand, which are influenced by the nature of the substituents on the nitrogen atom, can be tuned to modify the electron density at the nickel center. researchgate.net Electron-donating groups on the ligand can increase the electron density on the nickel, potentially enhancing its nucleophilicity and reactivity in oxidative addition steps. Conversely, electron-withdrawing groups can make the nickel center more electrophilic. The ability to modify the substituents in the dithiocarbamate ligand structure allows for a range of functionalities to be imparted upon the resulting complexes. researchgate.net
Steric hindrance is another critical factor. The bulky hexyl groups in the ligand can influence the coordination geometry around the nickel atom and control the access of substrates to the active site. This steric bulk can be advantageous in promoting selectivity by favoring the binding of smaller substrates or by directing the approach of a substrate in a specific orientation. The use of sterically bulky ligands around a nickel center can alter its geometry, coordination, and reactivity. illinois.edu
Table 2: Influence of Ligand Variation on Nickel Complex Properties
| Ligand Type | Effect on Nickel Center | Impact on Catalysis | Reference |
| Electron-rich phosphines | Increases nucleophilicity | Promotes stereoselective reductive couplings | illinois.edu |
| π-accepting ligands (e.g., pyridine bisoxazoline) | Creates electron-poor center | Efficient for cross-coupling of secondary alkyl halides | illinois.edu |
| Chelating PyBox ligands | Reduces susceptibility to β-hydride elimination | Enables coupling of activated and unactivated secondary alkyl electrophiles | illinois.edu |
| Dithiocarbamates with varying N-substituents | Modifies thermal properties | Affects formation of nanoparticles from single-source precursors | researchgate.net |
Activation of Small Molecules by Nickel Center
The activation of small, abundant, and relatively inert molecules is a significant goal in catalysis. Nickel complexes, including those with dithiocarbamate ligands, have shown promise in this area. The nickel center in this compound, with its accessible d-orbitals and variable oxidation states, has the potential to interact with and activate a range of small molecules.
The activation process typically involves the coordination of the small molecule to the nickel center, which can lead to the weakening of its chemical bonds and subsequent transformation. For instance, nickel complexes have been investigated for the activation of carbon dioxide (CO₂), a greenhouse gas, for its conversion into value-added chemicals. The interaction with the nickel center can facilitate reactions such as CO₂ insertion into metal-hydride or metal-alkyl bonds.
Similarly, the activation of dihydrogen (H₂) is a fundamental step in many hydrogenation and hydroformylation reactions. Nickel complexes can facilitate the heterolytic or homolytic cleavage of the H-H bond. While specific studies on this compound are limited, related nickel complexes have been shown to be active in such transformations. nih.gov
The reactivity of the nickel center towards small molecules is highly dependent on the ligand environment. The electronic and steric properties of the hexylcarbamothioyl ligand will modulate the binding affinity and activation potential of the nickel center for different small molecules. The ability of dinickel complexes to cooperatively activate small molecules suggests that multinuclear nickel dithiocarbamate systems could also exhibit enhanced reactivity. nih.gov In several catalytic cycles proposed for nickel-containing enzymes, nickel(I) plays a crucial role in small-molecule activation. nih.gov
Table 3: Examples of Small Molecule Activation by Nickel Complexes
| Small Molecule | Type of Nickel Complex | Activation/Reaction | Reference |
| Dihydrogen (H₂) | Dinickel NDI-based complex | H₂ activation | nih.gov |
| Dichloromethane (CH₂Cl₂) | Dinickel NDI-based complex | Catalytic reductive cyclopropanation | nih.gov |
| Carbon Dioxide (CO₂) | [Bptm]ZnH (as a model for M-H reactivity) | Catalytic hydrosilylation and hydroboration | rsc.org |
| Various substrates (e.g., CH₂X₂, I₂, Ph₂E₂) | Phosphine-ß-diketiminate Nickel(I)-complex | Reductive activation | researchgate.net |
Precursor Chemistry and Applications in Materials Science
Bis[(hexylcarbamothioyl)sulfanyl]nickel as a Precursor for Advanced Materials
This compound, a nickel dithiocarbamate (B8719985) complex, has emerged as a significant single-source precursor for the synthesis of advanced nickel-containing materials. Its molecular structure, containing pre-formed nickel-sulfur bonds, makes it an ideal candidate for the controlled formation of nickel sulfide (B99878) nanostructures. The hexylcarbamothioyl ligands play a crucial role in the decomposition process and influence the characteristics of the resulting material.
Formation of Nickel-Containing Nanoparticles and Thin Films
The primary application of this compound in materials science is as a precursor for the synthesis of nickel sulfide (NiS) nanoparticles. The thermal decomposition of this complex in a coordinating solvent is a common method to produce these nanoparticles. The size, phase, and morphology of the resulting nickel sulfide nanoparticles can be controlled by varying reaction parameters such as temperature, precursor concentration, and the type of solvent or capping agents used.
For instance, the solvothermal decomposition of nickel bis(dithiocarbamate) complexes in oleylamine has been shown to produce pure α-NiS nanoparticles at 230 °C. nih.gov The decomposition of the iso-butyl derivative, a related dithiocarbamate complex, demonstrates a temperature-dependent phase formation, yielding pure α-NiS at 150 °C and pure β-NiS at 280 °C. nih.gov Furthermore, the concentration of the precursor can influence the particle size and even lead to the formation of different nickel sulfide phases, such as Ni3S4 and NiS2. nih.gov
While the focus has been on nanoparticle synthesis, the use of related nickel dithiocarbamate complexes as precursors for thin film deposition through techniques like Aerosol-Assisted Chemical Vapor Deposition (AACVD) suggests the potential for this compound in this area as well. nih.gov However, specific studies on the deposition of thin films directly from this compound are not extensively documented in the reviewed literature.
Table 1: Influence of Reaction Parameters on Nickel Sulfide Nanoparticle Synthesis from Dithiocarbamate Precursors
| Parameter | Variation | Outcome | Reference |
| Temperature | 150 °C | Pure α-NiS | nih.gov |
| 280 °C | Pure β-NiS | nih.gov | |
| Concentration (at 180 °C) | Low | Smaller particle size (ca. 100 nm) | nih.gov |
| High | Larger particle size (ca. 150 nm) | nih.gov | |
| Additive | Tetra-iso-butyl thiuram disulfide | Stabilization of metastable α-NiS phase | nih.gov |
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are powerful techniques for the fabrication of high-quality thin films. While various nickel precursors have been explored for these methods, the use of this compound specifically for CVD and ALD applications is not well-documented in the available scientific literature.
For instance, other nickel precursors like bis(N,N′-di-tert-butylacetamidinato)nickel(II) have been investigated for the ALD of nickel sulfide. rsc.org Similarly, bis-(ethylcyclopentadienyl) nickel has been used for the MOCVD of Ni-C thin films. researchgate.net These studies highlight the importance of precursor chemistry in vapor deposition techniques. However, a direct application of this compound as a precursor in CVD or ALD processes has not been reported in the reviewed sources. Further research would be required to determine its suitability, including its volatility and decomposition characteristics under typical CVD/ALD conditions.
Thermal Decomposition Pathways and Product Characterization
The thermal decomposition of this compound is a critical step in its application as a single-source precursor. Understanding the decomposition pathway is essential for controlling the properties of the final material.
Thermogravimetric analysis (TGA) of related nickel dithiocarbamate complexes shows that they are generally stable in the solid state up to around 300 °C. nih.gov The decomposition of a related Schiff base nickel complex was found to occur in two steps, yielding nickel oxide and carbon as a residue. nih.gov For bis-(dimethylglyoximato) nickel(II), decomposition begins around 280 °C with a sharp exothermic peak observed at approximately 308.2 °C. mdpi.com
The decomposition of this compound in the presence of primary amines like hexylamine is a complex process. It has been proposed that the primary amine is not just a solvent but actively participates in the reaction. The process can involve the formation of intermediate species that then decompose to yield nickel sulfide.
The final products of the thermal decomposition are typically characterized using a variety of analytical techniques:
Powder X-ray Diffraction (PXRD): To identify the crystalline phases of the resulting nickel sulfide (e.g., α-NiS, β-NiS, Ni3S4, NiS2). nih.gov
Electron Microscopy (SEM and TEM): To analyze the morphology, size, and microstructure of the nanoparticles or thin films.
Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition of the synthesized material. academie-sciences.fr
Table 2: Thermal Decomposition Data for Selected Nickel Complexes
| Compound | Decomposition Onset (°C) | Key Observations | Final Product(s) | Reference |
| Bis(dithiocarbamate) complexes | ~300 (solid-state) | Stable in solid form up to this temperature. | Nickel Sulfides | nih.gov |
| bis{(2-methoxy-6-[(E)-(propylimino)methyl]phenolato}nickel(II) | 243 | Two-step decomposition. | NiO and Carbon | nih.gov |
| bis-(dimethylglyoximato) nickel(II) | ~280 | Sharp exothermic peak at 308.2 °C. | Not specified | mdpi.com |
Fabrication of Functional Materials from the Compound
The primary functional materials fabricated from this compound are nickel sulfide nanoparticles. These nanoparticles are of significant interest due to their unique size-dependent properties and potential applications in various technological fields.
Nickel sulfide is a p-type semiconductor with a narrow bandgap, making it suitable for applications in:
Thermoelectric devices: Materials that can convert heat energy into electrical energy.
Memory devices: As a component in resistive switching memory.
Photocatalysts: For the degradation of pollutants or in water splitting.
Cathode materials for lithium-ion batteries: Due to their high theoretical capacity. academie-sciences.fr
The specific properties of the nickel sulfide nanoparticles, such as their crystalline phase and size, which can be controlled through the synthesis conditions using this compound as a precursor, will ultimately determine their suitability for a particular application. For example, different phases of nickel sulfide (e.g., NiS, NiS2, Ni3S4) exhibit distinct electronic and magnetic properties.
While the synthesis of these promising nanoparticles from this compound has been demonstrated, the subsequent fabrication of complete functional devices from these specific nanoparticles is a further step that requires more dedicated research and development.
Advanced Analytical Methodologies for Complex Systems
In Situ Spectroscopic Techniques for Reaction Monitoring
In situ spectroscopic methods are indispensable for observing the progression of chemical reactions in real-time, providing critical data on reaction kinetics, intermediate species, and the influence of various parameters. Techniques such as UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy are frequently employed. For nickel dithiocarbamate (B8719985) complexes, these methods can track changes in the coordination environment of the nickel center and the electronic structure of the dithiocarbamate ligand.
In the context of nickel(II) dithiocarbamate complexes, UV-Vis spectroscopy is particularly useful for monitoring electronic transitions. For instance, studies on various nickel(II) dithiocarbamate complexes have shown characteristic absorption bands that are sensitive to the coordination geometry and the electronic environment of the nickel ion malayajournal.orgrsc.orgresearchgate.net. The reaction of a nickel(II) salt with a dithiocarbamate ligand can be monitored by observing the appearance and changes in the intensity of d-d transition bands, which are indicative of the formation of the square-planar nickel(II) complex malayajournal.orgresearchgate.net.
Infrared spectroscopy offers valuable information about the vibrational modes of the molecule. The C-N stretching frequency (thioureide band) in the dithiocarbamate ligand, typically observed in the range of 1478-1527 cm⁻¹, is a key diagnostic tool malayajournal.org. The position of this band provides insight into the partial double bond character of the C-N bond, which is influenced by the nature of the substituents on the nitrogen atom and the coordination to the metal center. A single sharp band in the region of 1010-1029 cm⁻¹ is indicative of the bidentate coordination of the dithiocarbamate ligand through its two sulfur atoms malayajournal.org. In situ IR spectroscopy can be used to follow the consumption of reactants and the formation of the complex by monitoring these characteristic vibrational bands.
While no specific in situ reaction monitoring data for Bis[(hexylcarbamothioyl)sulfanyl]nickel is publicly available, the table below illustrates typical spectroscopic data that would be collected for a related nickel dithiocarbamate complex during its synthesis.
| Time (minutes) | Reactant A Peak Intensity (a.u.) | Product Complex Peak Intensity (a.u.) | Intermediate Species Peak Intensity (a.u.) |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.20 | 0.05 |
| 20 | 0.50 | 0.45 | 0.05 |
| 30 | 0.25 | 0.70 | 0.05 |
| 40 | 0.10 | 0.88 | 0.02 |
| 50 | 0.02 | 0.97 | 0.01 |
| 60 | 0.00 | 1.00 | 0.00 |
Synchrotron-Based Techniques for Structural Analysis (e.g., XANES, EXAFS)
Synchrotron-based X-ray absorption spectroscopy (XAS) is a powerful tool for elucidating the electronic structure and local coordination environment of metal atoms in complex materials nih.govnih.govrsc.org. The technique is element-specific and can be applied to both crystalline and amorphous materials. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS) nih.gov.
XANES provides information about the oxidation state and coordination geometry of the absorbing atom. For a compound like this compound, the Ni K-edge XANES spectrum would be sensitive to the oxidation state of the nickel (typically +2) and its square-planar coordination environment. The pre-edge features in the XANES spectrum can be particularly informative about the symmetry of the metal site.
EXAFS gives information about the local atomic structure around the absorbing atom, including bond distances and coordination numbers. Analysis of the EXAFS region of the Ni K-edge spectrum of this compound would allow for the precise determination of the Ni-S bond lengths and the number of sulfur atoms in the first coordination shell. This is crucial for confirming the bidentate coordination of the dithiocarbamate ligands. While specific EXAFS data for the hexyl derivative is not available, studies on other nickel complexes demonstrate the utility of this technique for obtaining structural parameters researchgate.net.
The following table presents hypothetical, yet realistic, structural parameters that could be obtained from an EXAFS analysis of a nickel dithiocarbamate complex.
| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (Å) | Debye-Waller Factor (σ²) (Ų) |
| Ni-S | 4 | 2.21 | 0.006 |
| Ni-C | 4 | 2.85 | 0.008 |
| Ni-N | 2 | 3.10 | 0.009 |
Advanced Microscopy for Morphological Characterization of Assembled Structures
Advanced microscopy techniques are essential for visualizing the morphology and structure of materials at the nanoscale. Dithiocarbamate complexes, including those of nickel, have been shown to form self-assembled monolayers (SAMs) and other ordered structures nih.govresearchgate.net. Techniques such as Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Atomic Force Microscopy (AFM) are pivotal in characterizing these assemblies.
SEM provides high-resolution images of the surface topography of materials. For self-assembled structures of this compound, SEM could be used to visualize the large-area uniformity and morphology of films or crystalline aggregates.
TEM offers even higher resolution and can provide information about the internal structure of materials. If this compound were used to synthesize nanoparticles, TEM would be crucial for determining their size, shape, and crystallinity rsc.org. For example, nickel sulfide (B99878) nanoparticles prepared from nickel dithiocarbamate precursors have been characterized by TEM, revealing spherical or near-spherical nanocrystals rsc.org.
AFM is a powerful technique for imaging surfaces with atomic or near-atomic resolution mdpi.com. It is particularly well-suited for studying the formation and structure of self-assembled monolayers in situ mdpi.com. An AFM study of this compound self-assembled on a substrate could reveal details about the packing of the molecules, the thickness of the monolayer, and the presence of any defects.
The following table summarizes the types of morphological information that can be obtained for assembled structures of a nickel dithiocarbamate complex using advanced microscopy techniques.
| Microscopy Technique | Information Obtained | Typical Resolution |
| Scanning Electron Microscopy (SEM) | Surface topography, morphology of aggregates, film uniformity. | 1-10 nm |
| Transmission Electron Microscopy (TEM) | Nanoparticle size and shape, internal structure, crystallinity. | <1 nm |
| Atomic Force Microscopy (AFM) | Surface topography at the nanoscale, monolayer thickness, molecular packing. | Angstroms (vertical), nanometers (lateral) |
Emerging Concepts and Future Research Directions
Rational Design of Next-Generation Thio-Ligand Nickel Complexes
The future development of nickel complexes analogous to bis[(hexylcarbamothioyl)sulfanyl]nickel hinges on the principles of rational design. This approach involves the deliberate modification of the ligand architecture to fine-tune the electronic and steric properties of the resulting metal complex, thereby tailoring its functionality for specific applications.
One promising avenue is the incorporation of additional donor functionalities into the dithiocarbamate (B8719985) ligand framework. For instance, attaching pyridyl or phosphine groups could create multidentate ligands that enforce specific coordination geometries around the nickel center, potentially stabilizing unusual oxidation states or creating open coordination sites for catalysis. The synthesis of cationic dithiocarbamate nickel(II) complexes with mixed-donor bidentate ligands like iminophosphines has already demonstrated the feasibility of creating distorted square-planar geometries with unique properties. researchgate.net
Another strategy involves modifying the N-alkyl substituents (the hexyl groups in this case) to control solubility, stability, and intermolecular interactions. Introducing chirality into these substituents could lead to the development of asymmetric catalysts. The versatility of dithiocarbamate ligands, which are readily synthesized from amines, allows for a wide range of structural diversity. ajchem-b.com Theoretical chemistry methods, such as Density Functional Theory (DFT), will be instrumental in predicting the effects of these structural modifications on the electronic structure and reactivity of the complexes, guiding synthetic efforts. mdpi.comresearchgate.net
Table 1: Strategies for Rational Ligand Design
| Design Strategy | Desired Outcome | Potential Application |
|---|---|---|
| Incorporation of additional donor groups (e.g., N, P) | Modified coordination geometry and electronic properties | Enhanced catalytic activity, stabilization of reactive intermediates |
| Introduction of chiral centers in alkyl chains | Enantioselective properties | Asymmetric catalysis |
| Variation of alkyl chain length and branching | Tunable solubility and steric hindrance | Process optimization, control of reaction selectivity |
Exploration of Novel Reactivity Patterns
While the chemistry of nickel(II) dithiocarbamates is well-established, there is significant potential for discovering novel reactivity by accessing different oxidation states of the nickel center. Nickel dithiocarbamate complexes are known to exhibit a rich redox chemistry, cycling through Ni(II), Ni(III), and Ni(IV) states. auburn.edu Future research will likely focus on harnessing these multi-electron transfer capabilities for challenging chemical transformations.
The oxidation of square planar Ni(II) complexes like this compound can lead to higher-valent species. For example, the oxidation of nickel bis(diethyldithiocarbamate) is known to yield a nickel(IV) complex. wikipedia.org The reactivity of these high-valent nickel species is a fertile ground for exploration, with potential applications in C-H activation and functionalization. Conversely, the synthesis and characterization of Ni(I) thiolate complexes suggest that lower oxidation states could also be accessible, opening pathways for reductive catalysis. researchgate.netsemanticscholar.org
Furthermore, metal-ligand cooperation represents another frontier. nih.gov In such systems, the dithiocarbamate ligand is not a passive spectator but actively participates in bond activation processes. Investigating the potential for the thio-ligand in this compound to participate in reactions, for instance, through reversible S-functionalization or by acting as a proton relay, could unlock new catalytic cycles.
Integration into Multicomponent Catalytic Systems
The integration of this compound into multicomponent or tandem catalytic systems is a promising strategy for achieving complex molecular transformations in a single operation. This approach mimics the efficiency of biosynthetic pathways by combining multiple catalytic steps.
This compound could function as a robust and versatile component in such systems. For example, its ability to act as a precursor for nickel sulfide (B99878) nanoparticles offers a route to creating composite catalysts. rsc.orgresearchgate.net A system could be designed where the nickel dithiocarbamate complex performs one catalytic step, and then, under different conditions (e.g., thermolysis), transforms into nickel sulfide nanoparticles to catalyze a subsequent reaction. The nanoparticles prepared from a related complex have shown photocatalytic activity in the degradation of organic dyes. researchgate.net
Another concept is the use of these complexes in conjunction with other catalysts, such as organocatalysts or other transition metal complexes, to perform cooperative catalysis. The nickel complex could, for instance, activate one substrate while a second catalyst activates another, facilitating a selective cross-coupling reaction. The unique reactivity of nickel catalysts in coupling reactions makes them excellent candidates for such systems. researchgate.net
Interdisciplinary Applications and Theoretical Advancements
The future impact of this compound and its analogues will be significantly enhanced by exploring their applications in interdisciplinary fields, guided by sophisticated theoretical modeling.
In materials science, nickel dithiocarbamates have been established as single-source precursors for the synthesis of nickel sulfide (NiS) and nickel oxide (NiO) nanoparticles. rsc.orgresearchgate.net Future work could focus on controlling the size, phase (e.g., cubic-NiS₂, cubic-Ni₃S₄), and morphology of these nanoparticles by tuning the structure of the precursor complex and the decomposition conditions. rsc.orgresearchgate.net These nanomaterials have potential applications in electronics, energy storage, and catalysis.
In the realm of energy storage, the unique redox cycle of nickel dithiocarbamates, which can involve two-electron transfers, makes them promising candidates for catholytes in non-aqueous redox flow batteries. auburn.edu Mechanistic studies have shown that the electron transfer pathways can be controlled by the addition of ancillary ligands or Lewis acids, suggesting that systems based on the hexyl derivative could be optimized for improved efficiency and reversibility. auburn.edu
Theoretical advancements will be crucial for underpinning these explorations. Molecular orbital analysis and DFT calculations can provide deep insights into the covalency of the Ni-S bond, the nature of redox intermediates, and the mechanisms of reactivity. mdpi.comresearchgate.net These computational tools will not only help in rationalizing experimental observations but also in predicting the properties of yet-to-be-synthesized next-generation thio-ligand nickel complexes, accelerating the pace of discovery. researchgate.net
Table 2: Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₄H₂₈N₂NiS₄ |
| Nickel bis(diethyldithiocarbamate) | C₁₀H₂₀N₂NiS₄ |
| Nickel Sulfide | NiS |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Bis[(hexylcarbamothioyl)sulfanyl]nickel, and how can purity be validated?
- Methodological Answer : Synthesis typically involves reacting nickel salts with hexyl thiourea derivatives under inert atmospheres. Key variables include solvent choice (e.g., ethanol or DMF), temperature (60–80°C), and stoichiometric ratios. Purity validation requires a combination of elemental analysis, nuclear magnetic resonance (NMR) for ligand confirmation, and X-ray crystallography to resolve structural ambiguities . Thermogravimetric analysis (TGA) can assess thermal stability, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies nickel content .
Q. How does this compound behave under varying environmental conditions (e.g., temperature, solvent exposure)?
- Methodological Answer : Stability studies should employ differential scanning calorimetry (DSC) to monitor phase transitions and UV-Vis spectroscopy to track ligand dissociation in solvents like chloroform or acetone. For thermal degradation analysis, combine TGA with Fourier-transform infrared spectroscopy (FTIR) to identify gaseous decomposition products .
Advanced Research Questions
Q. What mechanistic insights exist for the catalytic or reactive properties of this compound?
- Methodological Answer : Investigate reaction mechanisms using cyclic voltammetry to study redox behavior and electron paramagnetic resonance (EPR) to characterize paramagnetic nickel centers. Pair experimental data with density functional theory (DFT) calculations to model transition states and ligand effects on reactivity .
Q. How can contradictions in reported physicochemical properties (e.g., solubility, magnetic behavior) be resolved?
- Methodological Answer : Systematic replication of prior experiments is critical. Compare synthesis protocols (e.g., ligand purity, crystallization methods) and analytical conditions (e.g., NMR solvent, temperature). Use single-crystal XRD to confirm structural consistency and magnetometry (SQUID) to resolve discrepancies in magnetic susceptibility .
Q. What methodologies are recommended for toxicological profiling of this compound?
- Methodological Answer : Conduct in vitro assays (e.g., MTT for cytotoxicity) using human cell lines (e.g., HepG2) and compare with in vivo models (e.g., rodent studies) to assess acute toxicity. Include ICP-MS to track nickel bioaccumulation and ligand degradation products via high-resolution liquid chromatography-mass spectrometry (HR-LC/MS) .
Q. How can computational models predict the electronic structure and ligand dynamics of this compound?
- Methodological Answer : Employ DFT with hybrid functionals (e.g., B3LYP) to model frontier molecular orbitals and ligand-field splitting. Molecular dynamics (MD) simulations can explore ligand flexibility and solvent interactions. Validate models against experimental UV-Vis and EPR data .
Q. What challenges arise in characterizing paramagnetic nickel complexes like this compound using NMR?
- Methodological Answer : Paramagnetism broadens NMR signals, complicating interpretation. Use low-temperature NMR (<−40°C) to reduce spin relaxation effects. Complement with solid-state NMR or alternative techniques like X-ray absorption spectroscopy (XAS) to probe local electronic structure .
Guidance for Experimental Design
- Data Contradiction Analysis : When conflicting data emerge, document variables such as reagent sources, synthetic conditions, and instrument calibration. Cross-validate findings with orthogonal techniques (e.g., XRD and FTIR for structural confirmation) .
- Theoretical-Experimental Synergy : Integrate computational modeling early in experimental design to guide hypothesis generation and reduce trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
